

Structure-activity relationship (SAR) studies of azepane-based molecules.

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Compound of Interest

Compound Name: *1-(3-Chloropropyl)azepane hydrochloride*
CAS No.: *57616-77-0*
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Comparative Guide to Azepane-Based Scaffolds in Kinase Inhibitor Design: SAR and Performance Metrics

Executive Summary

The development of selective kinase inhibitors frequently hinges on the three-dimensional projection of pharmacophores within the highly conserved ATP-binding pocket. While five- and six-membered nitrogen heterocycles (pyrrolidines and piperidines) dominate early screening libraries, their rigid conformational landscapes often limit vector trajectories. Seven-membered azepane rings have emerged as superior scaffolds in specific contexts, offering a non-planar, flexible core that can access unique twist-chair conformations. This structural plasticity allows azepanes to project substituents into deep, narrow sub-pockets, minimizing the entropic penalty of binding .

In this technical guide, we objectively evaluate the performance of azepane-based scaffolds against alternative linker strategies, utilizing the structure-based optimization of Protein Kinase B (PKB/Akt) inhibitors as our primary comparative dataset .



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Fig 1. PI3K/PKB signaling cascade highlighting PKB/Akt as the therapeutic intervention point.

Structural Dynamics: The Azepane Advantage

When targeting the AGC kinase family (such as PKB/Akt and PKA), the ATP-binding cleft requires precise hydrogen-bonding interactions at the hinge region.

- **Piperidine Alternatives:** The rigid chair conformation of a standard piperidine ring restricts the dihedral angles of substituents at the 3- and 4-positions. Forcing these substituents into the required geometry for PKB inhibition induces severe ring strain, significantly reducing binding affinity.
- **Azepane Superiority:** The azepane core, originally derived from the natural product (-)-balanol, mimics the ribose ring of ATP but provides a larger internal volume. Its ability to interconvert seamlessly between twist-chair and boat-like conformations allows the 3-position (interacting with the hinge region) and the 4-position (targeting the hydrophobic pocket) to achieve optimal spatial orientation without internal steric clashes.

Case Study: SAR of Azepane-Based PKB- α Inhibitors

While the azepane core provides the ideal geometry, the linker connecting the core to the peripheral pharmacophores dictates both binding affinity and in vivo stability. Below is a

comparative analysis of three distinct linker strategies utilized on the azepane scaffold.

Table 1: Comparative SAR of Azepane Linker Modifications

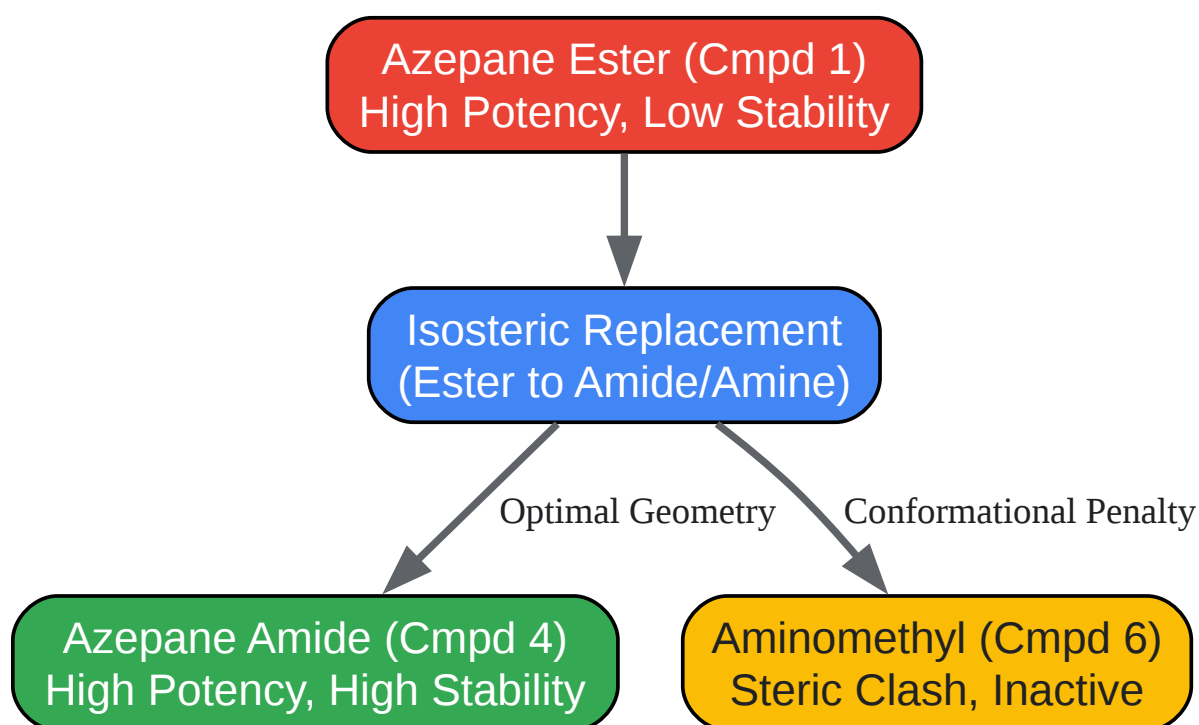
Compound	Scaffold	Linker Type	PKB- α IC ₅₀ (nM)	Mouse Plasma Stability (t _{1/2})	Performance Verdict
Compound 1	Azepane	Ester	5	< 10 min	Potent in vitro, but metabolically unviable.
Compound 4	Azepane	Amide	4	> 4 hours	Optimal. Isosteric match with high stability.
Compound 6	Azepane	Aminomethyl	> 1000	N/A	Inactive due to severe conformational penalty.

Data synthesized from Breitenlechner et al., 2004.

Mechanistic Causality Behind the Data

- **The Ester Liability (Compound 1):** The ester linkage perfectly positions the benzophenone moiety into the kinase's hydrophobic cleft, yielding a 5 nM IC₅₀. However, this functional group is rapidly hydrolyzed by ubiquitous plasma esterases, rendering the molecule useless for systemic administration.
- **The Amide Solution (Compound 4):** Replacing the ester with an amide provides an exact isosteric match. The amide bond maintains the critical dipole and hydrogen-bonding capabilities required for hinge-region interaction while being highly resistant to enzymatic cleavage.

- The Aminomethyl Failure (Compound 6): Inserting a single methylene group to create an aminomethyl linker introduces a severe steric clash between the new methylene protons and the adjacent axial protons of the azepane ring. This forces the molecule out of the bioactive conformation, resulting in a catastrophic loss of binding energy and rendering the compound inactive .



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Fig 2. SAR optimization logic transitioning from the unstable ester lead to the stable amide.

Experimental Methodologies (Self-Validating Systems)

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict internal checkpoints.

Protocol A: TR-FRET Kinase Assay for PKB- α Activity

This protocol measures the IC₅₀ of azepane derivatives by quantifying the phosphorylation of a synthetic peptide substrate.

Step 1: Reagent Preparation & Control Setup

- Action: Prepare 10 nM recombinant human PKB- α in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a 100% DMSO vehicle control, a no-enzyme control (background), and a reference inhibitor control (e.g., Staurosporine).
- Validation Checkpoint: The signal-to-background ratio (S/B) between the vehicle control and the no-enzyme control must be ≥ 5.0 before proceeding.

Step 2: Compound Incubation

- Action: Dispense 10 μ L of the azepane compound (serially diluted in assay buffer containing 1% DMSO) into a 384-well plate. Add 10 μ L of the PKB- α enzyme solution. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

Step 3: Reaction Initiation & Detection

- Action: Initiate the kinase reaction by adding 10 μ L of a mixture containing 10 μ M ATP and 1 μ M ULight-labeled AKT substrate peptide. Incubate for 60 minutes. Stop the reaction by adding 10 μ L of EDTA (to chelate Mg²⁺) and Europium-labeled anti-phospho antibody.
- Validation Checkpoint: Calculate the Z'-factor using the vehicle and reference inhibitor wells. The assay is only deemed valid if the Z'-factor is > 0.6 . Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

Protocol B: LC-MS/MS Plasma Stability Assay

This protocol determines the metabolic liability of the linker modifications.

Step 1: Plasma Spiking

- Action: Pre-warm CD-1 mouse plasma to 37°C. Spike the azepane derivatives (Compounds 1, 4, and 6) into separate plasma aliquots to a final concentration of 1 µM (final DMSO concentration < 0.5%). Include Procaine as a positive control for rapid esterase degradation.

Step 2: Time-Course Sampling

- Action: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard (IS).
- Validation Checkpoint: The Procaine positive control must show >80% degradation by the 60-minute mark to confirm the enzymatic activity of the plasma batch.

Step 3: LC-MS/MS Quantification

- Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated proteins. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
- Validation Checkpoint: The recovery of the internal standard across all time points must remain within ±15% variance. Calculate the half-life ($t_{1/2}$) based on the exponential decay of the analyte/IS peak area ratio.

References

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